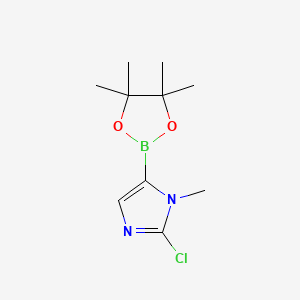

2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQXZCYTVMKINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

CAS Number: 1315281-29-8

This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the generation of novel therapeutic agents.

Physicochemical Properties

This compound is a stable, white to pale cream crystalline solid at room temperature. Its structure features a chlorinated methylimidazole core functionalized with a boronic acid pinacol ester, a group known for its versatility in cross-coupling reactions. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, facilitating easier handling and storage.[1]

| Property | Value | Reference |

| CAS Number | 1315281-29-8 | [2] |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |

| Molecular Weight | 242.51 g/mol | [1] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 131-135 °C | [1] |

| Solubility | Sparingly soluble in water (0.23 g/L) | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of heteroaryl boronic acid pinacol esters.

Materials:

-

2,5-dichloro-1-methyl-1H-imidazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloro-1-methyl-1H-imidazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl compounds. This compound serves as an excellent coupling partner in these reactions.

This is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (or another suitable solvent system)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine, amide, or other N-H containing compound. This reaction provides a powerful alternative to traditional N-arylation methods.

Relevance in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Derivatives of 2-chloro-1-methylimidazole have been investigated for a variety of biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

A notable application of related 2-butyl-4-chloro-1-methylimidazole derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[6][7] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[3][8] Inhibition of ACE is a clinically validated strategy for the treatment of hypertension.[3][6][9]

The synthesis of these inhibitors often starts from a 2-substituted-4-chloro-1-methylimidazole-5-carboxaldehyde, which can be prepared from precursors accessible via reactions involving this compound.

Caption: The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its stability and reactivity in key cross-coupling reactions make it an essential tool for the construction of complex molecules, particularly those containing the medicinally important imidazole scaffold. The demonstrated utility of its derivatives as potential ACE inhibitors underscores its importance for the development of new therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.

References

- 1. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]

- 2. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

- 9. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is an organoboron compound increasingly recognized for its utility as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its application in synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective application of this valuable reagent.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |

| Molecular Weight | 242.51 g/mol | [2] |

| Melting Point | 131-135 °C | [1] |

| Appearance | White to pale cream powder | [2] |

| Solubility | Sparingly soluble in water (0.23 g/L) | [1] |

| Purity | Typically ≥97% | [3] |

| CAS Number | 1315281-29-8 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic protocol are outlined below.

Synthesis of this compound

General Synthetic Route:

A common synthetic strategy involves the reaction of 2-chloro-1-methylimidazole with a suitable boronating agent such as bis(pinacolato)diboron.[1] The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.

-

Reactants: 2-chloro-1-methylimidazole (starting material), bis(pinacolato)diboron (boron source)

-

Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is commonly employed.

-

Base: A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.

-

Solvent: Anhydrous solvents like 1,4-dioxane or acetonitrile are typically used.[1]

-

Conditions: The reaction mixture is heated, often overnight, to ensure completion.

-

Work-up and Purification: Following the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the desired this compound.

Melting Point Determination

The melting point of an organic compound is a crucial indicator of its purity.

-

Apparatus: A calibrated melting point apparatus is used.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations.

-

Procedure for Aqueous Solubility: A known excess amount of the compound is added to a specific volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID), is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: A small volume of the sample solution is injected into the heated injection port of the GC. The compound is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The detector records the retention time and the peak area for each component. The purity is determined by the ratio of the peak area of the main compound to the total area of all peaks.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including many pharmaceuticals.[5]

The reaction couples the imidazole moiety of the boronic acid pinacol ester with an organic halide or triflate in the presence of a palladium catalyst and a base.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Caption: A schematic overview of the key steps in a Suzuki-Miyaura cross-coupling reaction.

This workflow highlights the critical stages of the reaction, from the initial setup and degassing to the final purification of the desired product. The choice of catalyst, base, and solvent system is crucial for the success of the coupling and may need to be optimized depending on the specific substrates being used. The inert atmosphere is maintained throughout the reaction to prevent the oxidative degradation of the palladium catalyst.

References

- 1. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]

- 2. This compound, 9… [cymitquimica.com]

- 3. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]

- 4. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. This compound [myskinrecipes.com]

2-Chloro-1-methylimidazole-5-boronic acid pinacol ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern organic synthesis and medicinal chemistry. The document outlines its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a workflow visualization to support laboratory research and development.

Core Compound Data

This compound is a heterocyclic organoboron compound valued for its role as a versatile intermediate in the synthesis of complex organic molecules. Its pinacolboron moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1] The imidazole core is a significant scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [2] |

| Molecular Weight | 242.51 g/mol | [2] |

| CAS Number | 1315281-29-8 | [3] |

| Appearance | White to pale cream powder | |

| Purity | Typically ≥95% | |

| Application | Pharmaceutical intermediate, Suzuki-Miyaura coupling reagent | [1][3] |

Application in Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds. The following is a representative, detailed protocol for the coupling of this boronic acid ester with a generic aryl bromide. This protocol is based on established methods for Suzuki-Miyaura reactions and should be adapted and optimized for specific substrates and scales.[1][2][4]

Reaction:

Aryl-Br + this compound → Aryl-(2-Chloro-1-methyl-1H-imidazol-5-yl)

Materials and Reagents:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Argon or Nitrogen gas (for inert atmosphere)

-

Round-bottom pressure flask with a stir bar

-

Standard laboratory glassware for work-up and purification

-

Septa, needles, and other equipment for handling air-sensitive reagents

Procedure:

-

Reaction Setup:

-

To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and cesium carbonate (2.5 eq.).[2]

-

Seal the flask with a septum.

-

-

Solvent Addition and Degassing:

-

Under an argon or nitrogen atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 200 mL dioxane to 22 mL water for a 10g scale reaction).[2]

-

Sparge the resulting mixture with a stream of argon or nitrogen for 10-15 minutes to ensure the removal of dissolved oxygen.[2]

-

-

Catalyst Addition:

-

Reaction Execution:

-

Securely seal the pressure flask with its screw cap.

-

Place the flask in a preheated oil bath at 100°C.

-

Allow the reaction mixture to stir vigorously overnight.[2]

-

-

Work-up and Purification:

-

After the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol above.

References

Synthesis of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the principal synthesis routes for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available scientific literature, this guide outlines the most plausible and scientifically sound synthetic strategies based on established borylation methodologies. The primary approaches discussed are the palladium-catalyzed Miyaura-type borylation and the iridium-catalyzed direct C-H borylation of 2-chloro-1-methylimidazole. This document provides generalized experimental protocols, discusses key reaction parameters, and includes quantitative data from analogous transformations to offer a comprehensive resource for researchers undertaking the synthesis of this and related compounds.

Introduction

This compound is a valuable reagent in drug discovery and development. The imidazole core is a common motif in many biologically active molecules, and the presence of a chloro- substituent and a boronic acid pinacol ester group at the 2- and 5-positions, respectively, allows for diverse and selective functionalization. The boronic ester moiety is particularly useful for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

This guide provides a comprehensive overview of the potential synthetic pathways to access this important building block.

Plausible Synthesis Routes

The synthesis of this compound can be approached through two primary and well-established methods for the borylation of heteroaromatic compounds:

-

Palladium-Catalyzed Miyaura-Type Borylation: This method involves the cross-coupling of a suitable halogenated precursor of 2-chloro-1-methylimidazole with a diboron reagent in the presence of a palladium catalyst.

-

Iridium-Catalyzed C-H Borylation: This more direct approach involves the selective activation and borylation of a C-H bond on the 2-chloro-1-methylimidazole ring, catalyzed by an iridium complex.

The following sections will detail the theoretical basis and general experimental considerations for each of these routes.

Palladium-Catalyzed Miyaura-Type Borylation

This approach requires a pre-functionalized 2-chloro-1-methylimidazole, typically with a halide at the 5-position (e.g., 5-bromo-2-chloro-1-methylimidazole). This starting material would then undergo a Miyaura borylation reaction.

Proposed Reaction Scheme

Caption: Proposed two-step synthesis via halogenation and Miyaura borylation.

General Experimental Protocol (Analogous Reactions)

The following protocol is based on typical conditions for the Miyaura borylation of heteroaryl halides.

Materials:

-

5-Bromo-2-chloro-1-methylimidazole (starting material, synthesis not detailed)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate - KOAc)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 5-bromo-2-chloro-1-methylimidazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and potassium acetate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data from Analogous Reactions

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 12 | 70-90 | General Miyaura Borylation Protocols |

| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | 100 | 18 | 75-95 | Buchwald-Hartwig Borylation Protocols |

Note: The yields are typical for borylation of similar heteroaryl halides and may vary for the specific substrate.

Iridium-Catalyzed C-H Borylation

This method offers a more atom-economical route by directly functionalizing a C-H bond of 2-chloro-1-methylimidazole, avoiding the need for a pre-halogenated starting material. The regioselectivity of this reaction is typically governed by steric factors, favoring the less hindered position. For 2-chloro-1-methylimidazole, the C5-position is sterically more accessible than the C4-position.

Proposed Reaction Scheme

Caption: Direct C-H borylation of 2-chloro-1-methylimidazole.

General Experimental Protocol (Analogous Reactions)

The following protocol is based on standard conditions for the iridium-catalyzed C-H borylation of heteroarenes.

Materials:

-

2-Chloro-1-methylimidazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iridium catalyst precursor (e.g., [Ir(cod)OMe]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine - dtbpy)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF or Cyclohexane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the iridium catalyst precursor (0.01-0.03 eq) and the ligand (0.01-0.03 eq) in the anhydrous solvent and stir for 10-15 minutes.

-

Add 2-chloro-1-methylimidazole (1.0 eq) and bis(pinacolato)diboron (1.0-1.2 eq).

-

Seal the reaction vessel and heat the mixture to 80-100 °C for 12-48 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Ir(cod)OMe]₂ | dtbpy | THF | 80 | 24 | 60-85 | Hartwig/Ishiyama C-H Borylation Protocols |

| [Ir(cod)Cl]₂ | dtbpy | Cyclohexane | 100 | 48 | 65-90 | General Iridium C-H Borylation Protocols |

Note: Yields are typical for the borylation of five-membered heterocycles and can be influenced by the electronic nature of the substrate.

Purification and Characterization

Independent of the synthetic route, the purification and characterization of the final product are crucial.

-

Purification: Column chromatography on silica gel is the most common method for purifying boronic acid pinacol esters. A gradient elution system, for example, with hexanes and ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.

-

Characterization: The structure and purity of this compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The characteristic singlet for the C5-H of the starting material will be absent, and new signals corresponding to the pinacol group will be present.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline solid.

-

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Solvents: Work in a well-ventilated fume hood, as many organic solvents are flammable and volatile.

-

Catalysts: Palladium and iridium catalysts can be toxic and should be handled with care.

-

Inert Atmosphere: Reactions requiring an inert atmosphere should be set up and handled by trained personnel to avoid exposure to air and moisture, which can deactivate the catalysts and reagents.

Conclusion

An In-depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions.

Chemical Structure and Properties

This compound is a stable, white to pale cream powder.[1][2] It is an organoboron compound featuring a chlorinated 1-methylimidazole ring linked to a pinacol boronate ester.[3] This structure makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | [3] |

| CAS Number | 1315281-29-8 | [4] |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [2][3] |

| Molecular Weight | 242.51 g/mol | [2] |

| Appearance | White to pale cream powder | [1][2] |

| Melting Point | 131-135 °C | [3][5] |

| Solubility | Sparingly soluble in water (0.23 g/L) | [3][5] |

| SMILES Notation | CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1 | [3] |

| InChI Key | MOQXZCYTVMKINQ-UHFFFAOYSA-N | [2][3] |

Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Synthesis and Reactivity

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.

The following diagram illustrates the logical workflow of a generalized Suzuki-Miyaura coupling reaction utilizing this compound.

Applications in Drug Discovery and Development

Boronic acid derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules.[6] The imidazole moiety is also a common scaffold in many pharmaceuticals.[7] While specific examples detailing the use of this compound in the synthesis of a marketed drug are not publicly available, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, related 2-butyl-4-chloro-1-methylimidazole derivatives have been synthesized and evaluated as potential Angiotensin-Converting Enzyme (ACE) inhibitors.[1][8]

Due to the nature of this compound as a synthetic building block, it does not have a direct signaling pathway. The biological activity and associated signaling pathways would be determined by the final, more complex molecule synthesized using this reagent.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound, as well as its specific downstream reactions, are not available in the public domain at the time of this writing. Researchers interested in utilizing this compound would need to adapt general procedures for the synthesis of boronic acid pinacol esters and Suzuki-Miyaura coupling reactions, followed by rigorous characterization of the products.

A generalized procedure for a Suzuki-Miyaura coupling using this reagent would involve:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with this compound, the organohalide or triflate coupling partner, a palladium catalyst, and a base.

-

Solvent Addition: An anhydrous solvent is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to a specific temperature for a set period to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired coupled product.

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has not been published in peer-reviewed literature. For characterization purposes, researchers would need to acquire this data independently upon synthesis or purchase of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules with potential therapeutic applications. While detailed experimental data and specific examples of its use in drug synthesis are currently limited in the public domain, the general principles of its reactivity are well-established, providing a solid foundation for its application in novel drug discovery programs. Researchers are encouraged to perform thorough characterization and optimization for their specific synthetic targets.

References

- 1. 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole [acrospharma.co.kr]

- 2. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]

- 4. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 9… [cymitquimica.com]

Solubility Profile of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. Understanding the solubility of this compound in common laboratory solvents is critical for its effective handling, reaction optimization, and purification. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practice.

Core Executive Summary

This compound is a white to pale cream powder. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its general behavior aligns with that of other boronic acid pinacol esters. These compounds typically exhibit enhanced solubility in organic solvents compared to their corresponding boronic acids. The pinacol ester functional group generally improves solubility and stability. The primary challenge in handling and analyzing this compound is its susceptibility to hydrolysis back to the more polar and often less soluble boronic acid.

Solubility Data

Quantitative solubility data for this compound is limited. The available data, supplemented with qualitative information inferred from its use in synthesis, is summarized below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | Protic, Polar | 0.23 g/L | Sparingly Soluble | [1] |

| Dichloromethane (DCM) | Halogenated | Data not available | Soluble | [1] |

| Acetonitrile (ACN) | Polar Aprotic | Data not available | Soluble | [1] |

| Chloroform | Halogenated | Data not available | Expected to be Soluble | - |

| Tetrahydrofuran (THF) | Ether | Data not available | Expected to be Soluble | - |

| Acetone | Ketone | Data not available | Expected to be Soluble | - |

| Methanol | Protic, Polar | Data not available | Expected to be Soluble | - |

| Ethanol | Protic, Polar | Data not available | Expected to be Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Expected to be Soluble | - |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Expected to be Soluble | - |

| Hexanes | Nonpolar | Data not available | Expected to be Poorly Soluble | - |

Note: "Expected to be Soluble" is based on the general solubility of boronic acid pinacol esters and the use of solvents like dichloromethane and acetonitrile in reactions involving this compound, which implies sufficient solubility for the reaction to proceed.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocols are provided. The Shake-Flask method is considered the gold standard for determining equilibrium solubility.

I. Saturated Shake-Flask Method for Equilibrium Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Methanol, Acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

II. Consideration for Hydrolysis

Given that boronic acid pinacol esters can hydrolyze, it is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture during the experiment. For analysis, a non-aqueous analytical method may be necessary to prevent on-column hydrolysis.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to solubility determination.

Caption: Workflow for the Shake-Flask solubility determination method.

Caption: Decision tree for functional group analysis based on solubility.

References

2-Chloro-1-methylimidazole-5-boronic acid pinacol ester melting point and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery.

Core Properties

This compound is an organoboron compound widely utilized in cross-coupling reactions. Its utility is particularly noted in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable reagent in the synthesis of complex molecules and pharmaceutical intermediates.[1][2][3]

Physicochemical Data

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to pale cream powder | [4][5][6] |

| Melting Point | 128-135 °C | [4][6] |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [4][5] |

| Molecular Weight | 242.51 g/mol | [5] |

| Purity (Assay by GC) | ≥94.0% - ≥97% | [4][7] |

| CAS Number | 1315281-29-8 | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic application are provided below.

Determination of Physical Appearance

Objective: To visually assess and document the physical form and color of a solid sample of this compound.

Methodology:

-

A small, representative sample of the compound is placed on a clean, dry, white watch glass or against a white background.

-

The observation is conducted under consistent, bright, and diffuse lighting conditions to avoid shadows and color distortion.

-

The physical form of the material (e.g., crystalline, powder, amorphous) is observed and recorded.

-

The color of the sample is described as accurately as possible. For enhanced consistency, a standardized color guide can be used for comparison to minimize subjective human bias.[8]

-

The observations are documented, noting any non-uniformity in color or form.

Melting Point Determination

Objective: To determine the melting point range of this compound, which serves as an indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube, which is sealed at one end.[9] The tube is tapped gently to pack the sample to a height of approximately 3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. The starting temperature of the apparatus should be set to approximately 15-20°C below the expected melting point.[9]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise determination with a heating rate of about 1-2°C per minute.

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C). A broader melting range may indicate the presence of impurities.

-

Synthetic Workflow Visualization

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental for the synthesis of biaryls and other conjugated systems present in many pharmaceutical agents.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this boronic ester.

Caption: A diagram illustrating the key stages of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. Buy this compound (EVT-1474363) | 1315281-29-8 [evitachem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 5. This compound, 9… [cymitquimica.com]

- 6. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 7. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]

- 8. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Long-term stability and recommended storage conditions for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester. While specific long-term stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of related heteroaryl boronic acid pinacol esters to provide a robust framework for its handling, storage, and stability assessment.

Core Concepts: Understanding the Stability of Boronic Acid Pinacol Esters

Boronic acid pinacol esters are generally considered more stable alternatives to their corresponding boronic acids. The pinacol group protects the boronic acid moiety from degradation pathways such as oxidation and the formation of boroxine anhydrides. However, they are not without their vulnerabilities. The primary degradation pathways for boronic acid pinacol esters are hydrolysis and, to a lesser extent, oxidation.

Hydrolysis: The boron-carbon bond can be susceptible to cleavage in the presence of water, leading to the formation of the corresponding boronic acid and pinacol. This process can be influenced by pH, temperature, and the presence of catalysts.

Oxidation: While less common for the ester form, strong oxidizing agents can lead to the degradation of the imidazole ring and the boronic ester functionality.

Given the presence of the imidazole ring, this compound may also be sensitive to specific pH ranges and enzymatic degradation in biological assays, a factor to consider in drug development settings.

Recommended Storage and Handling

Based on general best practices for boronic acid pinacol esters and information from suppliers, the following conditions are recommended for storing and handling this compound to maximize its shelf life and ensure experimental reproducibility.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque container | Protects from moisture and light, which can accelerate degradation. |

| Handling | In a dry, well-ventilated area or glovebox | Minimizes exposure to atmospheric moisture. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | Avoids chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound, a combination of long-term stability studies and forced degradation studies is recommended.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Aliquot the compound into multiple sealed, opaque vials under an inert atmosphere.

-

Storage: Store the vials at the recommended condition (2-8°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).

-

Analysis: At each time point, analyze a vial for purity and the presence of degradants using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Collection: Record the percentage of the parent compound remaining and the identity and quantity of any degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways by subjecting the compound to harsh conditions.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

Visualization of Key Processes

To aid in the understanding of the stability assessment workflow and potential degradation pathways, the following diagrams are provided.

Caption: A logical workflow for conducting a long-term stability study.

Caption: General degradation pathways for boronic acid pinacol esters.

Conclusion

While specific long-term stability data for this compound is limited, a thorough understanding of the stability of the broader class of boronic acid pinacol esters provides a strong foundation for its effective use. By adhering to the recommended storage and handling conditions and implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity of this valuable chemical entity in their work. The provided experimental outlines and graphical representations serve as a practical guide for establishing in-house stability programs for this and similar compounds.

IUPAC nomenclature and common synonyms for 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key intermediate in pharmaceutical synthesis. The document details its chemical nomenclature, physical and chemical properties, a representative experimental protocol for its synthesis, and its potential applications in drug discovery, with a focus on its relevance to the renin-angiotensin system.

Chemical Nomenclature and Synonyms

The compound is systematically named according to IUPAC nomenclature and is also known by several common synonyms.

| Nomenclature Type | Name |

| IUPAC Name | 2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole |

| Common Synonyms | This compound; 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole; 2-(2-Chloro-1-methyl-1H-imidazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1315281-29-8 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |

| Molecular Weight | 242.51 g/mol | [2] |

| Appearance | White to pale cream powder | [1][2] |

| Melting Point | 128-135 °C | [1] |

| Purity | ≥94.0% (GC) | [1] |

Experimental Protocols: Synthesis

Reaction Scheme:

Materials:

-

2-Chloro-1-methylimidazole

-

Pinacol boronate (or Bis(pinacolato)diboron)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or 1,4-Dioxane)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (if using Bis(pinacolato)diboron)

-

Base (e.g., Potassium Acetate) (if using Bis(pinacolato)diboron)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 2-chloro-1-methylimidazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst.

-

Purge the flask with an inert gas (nitrogen or argon).

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to reflux (typically around 80°C) and stir for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether and methyl tert-butyl ether) to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of the boronic acid pinacol ester group, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

Potential Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediate

While there is no direct evidence of this compound itself acting as a signaling molecule, its structural motifs are found in compounds with known biological activity. Notably, derivatives of 2-butyl-4-chloro-1-methylimidazole have been synthesized and evaluated as inhibitors of the Angiotensin-Converting Enzyme (ACE). This suggests that the 2-chloro-1-methylimidazole scaffold could be a key pharmacophore for targeting the renin-angiotensin system.

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and heart failure.

The Renin-Angiotensin Signaling Pathway and the Mechanism of ACE Inhibition

The diagram below illustrates the renin-angiotensin signaling pathway and highlights the point of intervention for ACE inhibitors.

References

A Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. This document details its commercial suppliers, quantitative data, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a heterocyclic organic compound of significant interest in the field of drug discovery and development. Its structure, featuring a substituted imidazole ring coupled with a boronic acid pinacol ester, makes it a versatile reagent for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Boronic acids and their derivatives are recognized for their stability, low toxicity, and diverse reactivity, positioning them as crucial intermediates in the synthesis of pharmaceuticals.[1]

Commercial Availability and Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The availability and pricing can vary between suppliers and are subject to change. Below is a summary of some of the commercial sources for this compound.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals (via Fisher Scientific) | This compound, 95% | 1315281-29-8 | 95% | 250 mg[2] |

| Amerigo Scientific | This compound, ≥97% | 1315281-29-8 | ≥97% | 250 mg, 1 g, 5 g[3] |

| CymitQuimica (distributor for Alfa Aesar) | This compound, 95% | 1315281-29-8 | 95% | Inquire for details[4] |

| Chemical Technology Co.,LTD (expird) | This compound | 1315281-29-8 | ≥99% | Custom packaging[5] |

| MySkinRecipes | This compound, ≥97% | 1315281-29-8 | ≥97% | 1 g, 5 g[6] |

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is provided below for easy reference and comparison.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [4][7] |

| Molecular Weight | 242.51 g/mol | [4][6] |

| Appearance | White to pale cream powder | [4][7] |

| Melting Point | 128-135 °C | [7] |

| CAS Number | 1315281-29-8 | [7] |

| InChI Key | MOQXZCYTVMKINQ-UHFFFAOYSA-N | [4][7] |

| SMILES | CN1C(Cl)=NC=C1B1OC(C)(C)C(C)(C)O1 | [7] |

| Storage | Store in cool, dry conditions in well-sealed containers, away from strong oxidizing agents. Recommended storage at 2-8°C. | [2][6] |

Applications in Research and Drug Development

Heterocyclic boronic acids, including imidazole derivatives, are invaluable building blocks in medicinal chemistry.[1] They are primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[8][9]

The 2-chloro-1-methylimidazole moiety is a structural motif found in various biologically active compounds. The presence of the chlorine atom provides a handle for further functionalization, while the boronic acid pinacol ester enables the coupling of this heterocyclic core to other molecular fragments, such as aryl or heteroaryl groups. This approach is instrumental in the synthesis of novel compounds for screening as potential drug candidates.

Experimental Protocols

For its application, a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a heterocyclic boronic acid pinacol ester is provided below. This protocol is based on general procedures and should be optimized for specific substrates and reaction scales.[11][12]

Representative Suzuki-Miyaura Cross-Coupling Protocol:

Reaction: Coupling of an Aryl Halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the degassed water. Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development.

Caption: Procurement and QC workflow for chemical reagents.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound ,≥97% - Amerigo Scientific [amerigoscientific.com]

- 4. This compound, 9… [cymitquimica.com]

- 5. This compound, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound, 95% 250 mg | Request for Quote [thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Notes & Protocols: Optimal Reaction Conditions for Cross-Coupling with 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal conditions for utilizing 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Due to the electronic properties of the imidazole ring and the presence of a chloro-substituent, specific conditions are often required to achieve high yields and purity. The following sections detail recommended starting conditions, a general protocol, and key optimization parameters based on established literature for similar heterocyclic systems.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2] The reaction typically involves a palladium catalyst, a base, and an organoboron compound (like a boronic acid or its pinacol ester) reacting with an organic halide or triflate.[1][2] The catalytic cycle consists of three main steps: oxidative addition of the palladium to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

For challenging substrates such as nitrogen-containing heterocycles, the selection of the catalyst, ligand, and base is critical for success.[3] Chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, often necessitating more active, electron-rich, and sterically hindered phosphine ligands to facilitate the rate-limiting oxidative addition step.[1]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following tables summarize typical starting conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These conditions are based on successful protocols for structurally related and electronically similar substrates.[3][4] Optimization may be required for specific substrate combinations.

Table 1: General Reaction Parameters for Aryl Halides

| Component | Recommended Conditions | Notes |

| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides can be used but may require more active catalysts (e.g., palladacycles) and stronger conditions.[1] |

| Boronic Ester | This compound (1.2 - 1.5 equiv) | A slight excess of the boronic ester is often used to drive the reaction to completion and counteract potential protodeboronation. |

| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | These are common and effective palladium sources that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling challenging heterocyclic substrates.[3][4] |

| Base | K₃PO₄ (2.0 - 3.0 equiv) or K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ is often preferred for heterocyclic couplings. The choice of base can be solvent-dependent.[1][4] |

| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 organic solvent to water) | The solvent system should be thoroughly degassed to prevent catalyst oxidation. |

| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the specific substrates and the chosen solvent. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS. |

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

-

Schlenk flask or sealed microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and troubleshooting.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the catalyst loading (up to 10 mol%), screening different ligands (e.g., XPhos, RuPhos), or trying a different solvent system (e.g., Toluene/H₂O or THF/H₂O). In some cases, using a stronger base like Cesium Carbonate (Cs₂CO₃) can improve results.[5]

-

Protodeboronation: The decomposition of the boronic ester to the corresponding protonated imidazole is a common side reaction. This can be minimized by ensuring strictly anhydrous and anaerobic conditions, using a slight excess of the boronic ester, and avoiding prolonged reaction times at high temperatures.

-

Homocoupling: The formation of biaryl products from the aryl halide starting material can occur. This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.

The relationship between key reaction components and potential outcomes is crucial for effective optimization.

Caption: Key parameters influencing reaction outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes: Synthesis of a Key Pharmaceutical Intermediate for ALK5 Kinase Inhibitors using 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester

Introduction

2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a versatile and highly valuable reagent in medicinal chemistry and pharmaceutical drug development. Its unique structural features, including a reactive boronic ester moiety and a functionalizable chloro-substituted imidazole core, make it an ideal building block for the synthesis of complex heterocyclic molecules. This application note details the use of this compound in the synthesis of a key intermediate for potent and selective Activin-Receptor-Like Kinase 5 (ALK5) inhibitors. ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a critical regulator of various cellular processes, and its dysregulation is implicated in a range of pathologies, including cancer and fibrosis.

The primary application of this boronic ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl halides. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and hetero-biaryl scaffolds that are prevalent in many kinase inhibitors.

Key Applications and Advantages

-

Versatile Building Block: The chloro- and boronic ester functionalities allow for sequential and site-selective modifications, providing access to a diverse range of molecular architectures.

-

Access to Privileged Scaffolds: Enables the synthesis of substituted imidazole derivatives, a common motif in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

-

High Reactivity and Stability: The pinacol ester group offers a balance of reactivity in cross-coupling reactions and stability for storage and handling, often leading to higher yields and purity compared to the corresponding boronic acids.

Experimental Protocol: Synthesis of a 2-(Aryl)-1-methyl-1H-imidazol-5-yl Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a substituted aryl bromide to synthesize a key intermediate for ALK5 inhibitors.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| This compound | 1315281-29-8 | 242.51 | ≥95% | Various vendors |

| 4-Bromobenzonitrile | 623-00-7 | 182.02 | ≥98% | Various vendors |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 72287-26-4 | 731.73 | ≥98% | Various vendors |

| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | ≥99.5% | Various vendors |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Various vendors |

| Water | 7732-18-5 | 18.02 | Deionized | - |

Experimental Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 mmol, 1.0 eq), 4-Bromobenzonitrile (1.0 mmol, 1.2 eq), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and Sodium Carbonate (2.0 mmol, 2.0 eq).

-

Add a mixture of 1,4-Dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-cyanophenyl)-1-methyl-1H-imidazole intermediate.

Quantitative Data (Representative):

| Product | Starting Material (Aryl Halide) | Yield (%) | Purity (%) (by HPLC) |

| 2-(4-cyanophenyl)-1-methyl-1H-imidazole | 4-Bromobenzonitrile | 85-95 | >98 |

| 1-methyl-2-(pyridin-4-yl)-1H-imidazole | 4-Bromopyridine | 75-85 | >97 |

| 1-methyl-2-(naphthalen-2-yl)-1H-imidazole | 2-Bromonaphthalene | 80-90 | >98 |

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.

TGF-β/ALK5 Signaling Pathway

The synthesized imidazole-based intermediate serves as a scaffold for inhibitors targeting the ALK5 kinase, a key component of the TGF-β signaling pathway. Inhibition of this pathway is a promising therapeutic strategy for various diseases.

Conclusion

This compound is a powerful and efficient reagent for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura coupling protocol described herein provides a reliable method for the construction of substituted imidazole scaffolds, which are central to the development of novel kinase inhibitors, particularly those targeting the ALK5 receptor in the TGF-β signaling pathway. The versatility of this building block opens up extensive possibilities for further derivatization and optimization in drug discovery programs.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-chloro-1-methylimidazole-5-boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This versatile building block is a valuable component in the synthesis of complex molecules for the pharmaceutical and materials science industries. The protocols and data presented herein are based on established methodologies for structurally similar heteroaryl chlorides and boronic esters and serve as a robust starting point for the development of specific synthetic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid or its ester, and an organic halide or triflate. The this compound is a valuable reagent in this context, allowing for the introduction of a substituted imidazole moiety into a target molecule. Imidazole rings are a common feature in many biologically active compounds.

The primary challenge in the cross-coupling of this compound lies in the relatively low reactivity of the chloro-substituent compared to bromo or iodo groups. Overcoming this hurdle often requires the use of highly active palladium catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands. Careful optimization of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Palladium Catalyst Systems

A variety of palladium sources and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of the specific system will depend on the coupling partner and the desired reaction conditions.

Common Palladium Sources:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Effective Ligands: